molecular formula C11H11Cl3N2O B2485885 4,5,6-Trichloro-1,3-diethyl-1h-benzo[d]imidazol-2(3h)-one CAS No. 2102410-28-4

4,5,6-Trichloro-1,3-diethyl-1h-benzo[d]imidazol-2(3h)-one

Cat. No.: B2485885
CAS No.: 2102410-28-4
M. Wt: 293.57
InChI Key: WPZXNQMCVFOCLG-UHFFFAOYSA-N
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Description

4,5,6-Trichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one, also known as TDB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. TDB is a highly specific and selective activator of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome, which plays a crucial role in the innate immune response.

Scientific Research Applications

  • Antitumor Applications : The compound has been used in the synthesis of novel derivatives with significant cytotoxic activity against various cancer cell lines. For instance, derivatives synthesized through certain reactions showed potent activity against colon, breast, and cervical cancer cell lines (Łukasz Tomorowicz et al., 2020).

  • Antimicrobial Activity : Certain imidazolyl derivatives, including this compound, have been found to exhibit antimicrobial properties. For example, specific substituted derivatives showed remarkable antibacterial and antifungal activities against various microorganisms (T. Rekha et al., 2019).

  • Energetic Material Synthesis : This compound has been used in the synthesis of energetic materials. A study demonstrated two synthetic routes for preparing a trinitro derivative with satisfactory detonation properties (Congming Ma et al., 2014).

  • Synthesis of Novel Heterocycles : It has been utilized in the synthesis of new heterocyclic compounds, which have potential applications in various domains including pharmaceuticals and materials science (B. Hegazi et al., 2010).

  • Drug Design and Pharmacology : The compound has been involved in the design and synthesis of dual serotonin receptor antagonists, showcasing its relevance in the field of neuropharmacology (Emmanuel Deau et al., 2015).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and the context in which they are used. For example, some benzimidazole derivatives have been found to inhibit microtubule assembly formation in certain cancer cell lines .

Safety and Hazards

Benzimidazole derivatives can have varying levels of toxicity. For example, cyanuric chloride is labeled as dangerous, with hazard statements indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Benzimidazole and its derivatives continue to be a topic of interest in various fields, particularly in medicinal chemistry. Future research will likely continue to explore the synthesis of new benzimidazole derivatives, their potential applications, and their mechanisms of action .

Properties

IUPAC Name

4,5,6-trichloro-1,3-diethylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl3N2O/c1-3-15-7-5-6(12)8(13)9(14)10(7)16(4-2)11(15)17/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZXNQMCVFOCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C(=C2N(C1=O)CC)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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